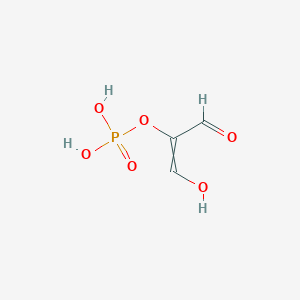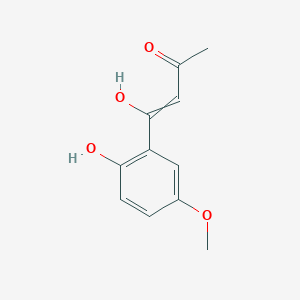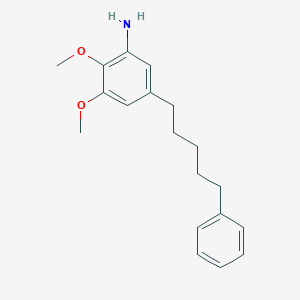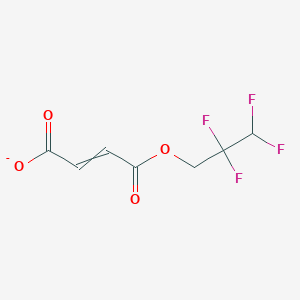
(2R,3S)-1-chloro-3-phenylaziridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-1-chloro-3-phenylaziridine-2-carbonitrile is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a three-membered aziridine ring, a phenyl group, a chlorine atom, and a nitrile group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-chloro-3-phenylaziridine-2-carbonitrile typically involves the reaction of a suitable precursor with reagents that introduce the aziridine ring, chlorine, and nitrile functionalities. One common method is the cyclization of an appropriate precursor, such as a β-chloroamine, under basic conditions. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors to control reaction parameters precisely and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomer in high enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-1-chloro-3-phenylaziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Substituted aziridines with various functional groups.
Oxidation: Oxaziridines or other oxidized products.
Reduction: Primary amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-1-chloro-3-phenylaziridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R,3S)-1-chloro-3-phenylaziridine-2-carbonitrile involves its interaction with molecular targets through its reactive functional groups. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-2,3-dichlorobutane: Another chiral compound with two chlorine atoms and similar stereochemistry.
(2R,3S)-2,3-dibromobutane: Similar to the dichlorobutane but with bromine atoms instead of chlorine.
(2R,3S)-1-chloro-3-phenylaziridine: Lacks the nitrile group but has a similar aziridine ring and phenyl group.
Uniqueness
(2R,3S)-1-chloro-3-phenylaziridine-2-carbonitrile is unique due to the presence of both a nitrile group and an aziridine ring, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.
Eigenschaften
Molekularformel |
C9H7ClN2 |
|---|---|
Molekulargewicht |
178.62 g/mol |
IUPAC-Name |
(2R,3S)-1-chloro-3-phenylaziridine-2-carbonitrile |
InChI |
InChI=1S/C9H7ClN2/c10-12-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9H/t8-,9-,12?/m0/s1 |
InChI-Schlüssel |
XMJCYYPWJIAFKZ-VTGJNACWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N2Cl)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(N2Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B14491776.png)

![N-{3-[4-(Benzyloxy)phenyl]-3-hydroxy-3-phenylpropyl}benzamide](/img/structure/B14491782.png)
![2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B14491785.png)

![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
